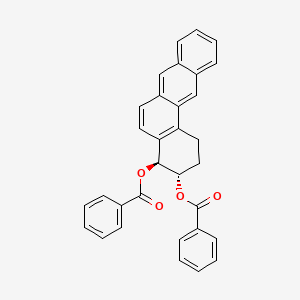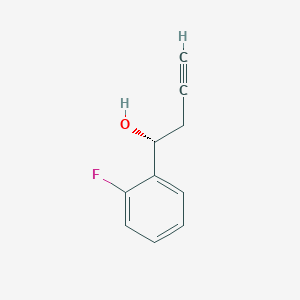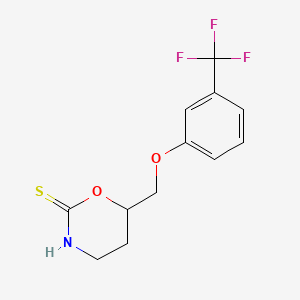
4-(Dibromomethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dibromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N It is a derivative of benzonitrile, where the hydrogen atoms at the para position are replaced by a dibromomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the bromination of 4-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
4-(Dibromomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of imines and acetals.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like primary amines and trialkyl orthoformates are commonly used under mild conditions to form imines and acetals.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products
Imines: Formed by the reaction with primary amines.
Acetals: Formed by the reaction with trialkyl orthoformates.
Benzoic Acid Derivatives: Formed by oxidation reactions.
科学的研究の応用
4-(Dibromomethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Dibromomethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing for various substitution and addition reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of imines and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
4-Bromobenzonitrile: A simpler derivative with a single bromine atom at the para position.
4-Chlorobenzonitrile: Contains a chlorine atom instead of bromine at the para position.
4-Iodobenzonitrile: Contains an iodine atom at the para position.
Uniqueness
4-(Dibromomethyl)benzonitrile is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity compared to its mono-halogenated counterparts.
特性
分子式 |
C8H5Br2N |
|---|---|
分子量 |
274.94 g/mol |
IUPAC名 |
4-(dibromomethyl)benzonitrile |
InChI |
InChI=1S/C8H5Br2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H |
InChIキー |
GYQNIXGSKFFVIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


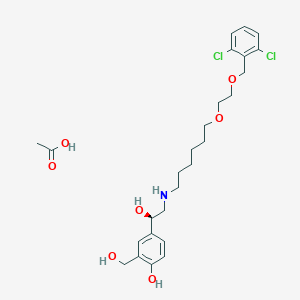
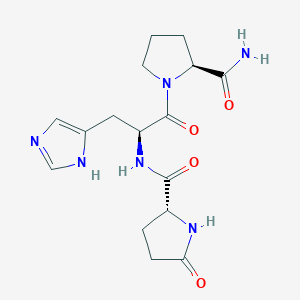
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
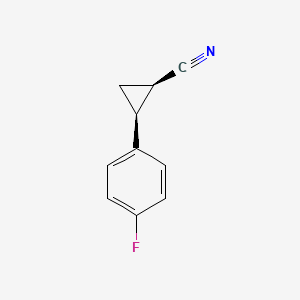
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
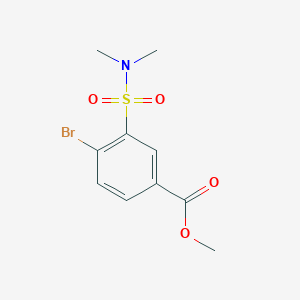
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
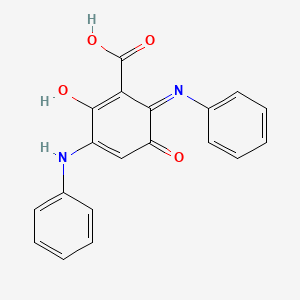

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)
